Cas no 681269-40-9 (N-2-(3,4-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2,6-difluorobenzamide)

N-2-(3,4-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2,6-difluorobenzamide structure
681269-40-9 structure
Product name:N-2-(3,4-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2,6-difluorobenzamide
CAS No:681269-40-9
MF:C20H17F2N3OS
MW:385.430289983749
CID:6321447
PubChem ID:5048198

N-2-(3,4-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2,6-difluorobenzamide Chemical and Physical Properties

Names and Identifiers

    • N-2-(3,4-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2,6-difluorobenzamide
    • N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide
    • F0541-1623
    • Oprea1_088434
    • N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,6-difluorobenzamide
    • N-[2-(3,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2,6-difluorobenzamide
    • AKOS024582304
    • 681269-40-9
    • Inchi: 1S/C20H17F2N3OS/c1-11-6-7-13(8-12(11)2)25-19(14-9-27-10-17(14)24-25)23-20(26)18-15(21)4-3-5-16(18)22/h3-8H,9-10H2,1-2H3,(H,23,26)
    • InChI Key: HSWFQSVYURHRIL-UHFFFAOYSA-N
    • SMILES: S1CC2C(C1)=C(NC(C1C(=CC=CC=1F)F)=O)N(C1C=CC(C)=C(C)C=1)N=2

Computed Properties

  • Exact Mass: 385.10603967g/mol
  • Monoisotopic Mass: 385.10603967g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 3
  • Complexity: 543
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 72.2Ų

N-2-(3,4-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2,6-difluorobenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0541-1623-5mg
N-[2-(3,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2,6-difluorobenzamide
681269-40-9 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0541-1623-5μmol
N-[2-(3,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2,6-difluorobenzamide
681269-40-9 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0541-1623-10μmol
N-[2-(3,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2,6-difluorobenzamide
681269-40-9 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0541-1623-15mg
N-[2-(3,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2,6-difluorobenzamide
681269-40-9 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0541-1623-4mg
N-[2-(3,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2,6-difluorobenzamide
681269-40-9 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0541-1623-50mg
N-[2-(3,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2,6-difluorobenzamide
681269-40-9 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0541-1623-2μmol
N-[2-(3,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2,6-difluorobenzamide
681269-40-9 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0541-1623-20μmol
N-[2-(3,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2,6-difluorobenzamide
681269-40-9 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0541-1623-10mg
N-[2-(3,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2,6-difluorobenzamide
681269-40-9 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0541-1623-3mg
N-[2-(3,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2,6-difluorobenzamide
681269-40-9 90%+
3mg
$63.0 2023-05-17

Additional information on N-2-(3,4-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2,6-difluorobenzamide

Comprehensive Overview of N-2-(3,4-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2,6-difluorobenzamide (CAS No. 681269-40-9)

N-2-(3,4-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2,6-difluorobenzamide (CAS No. 681269-40-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique molecular structure and potential applications. This compound belongs to the class of thienopyrazole derivatives, which are known for their diverse biological activities. The presence of a difluorobenzamide moiety further enhances its reactivity and binding affinity, making it a subject of interest for drug discovery and material science.

In recent years, the demand for heterocyclic compounds like N-2-(3,4-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2,6-difluorobenzamide has surged, driven by their role in developing novel therapeutics. Researchers are particularly intrigued by its potential as a kinase inhibitor, a hot topic in oncology and autoimmune disease treatments. The compound's 3,4-dimethylphenyl group contributes to its lipophilicity, which is crucial for membrane permeability and bioavailability—a key consideration in modern drug design.

The synthesis of CAS No. 681269-40-9 involves multi-step organic reactions, including cyclization and amidation, which are often discussed in academic forums and patent literature. Its thieno[3,4-c]pyrazole core is a structural motif frequently explored in medicinal chemistry, especially for targeting inflammatory pathways. This aligns with current trends in precision medicine, where small-molecule inhibitors are engineered for specific protein targets.

From an industrial perspective, N-2-(3,4-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2,6-difluorobenzamide is also investigated for its potential in crop protection. The difluorobenzamide segment may confer resistance to enzymatic degradation, a desirable trait in agrochemical formulations. This dual applicability in pharmaceuticals and agriculture underscores its versatility, a trait highly sought after in high-value chemicals.

Analytical characterization of this compound typically employs advanced techniques such as NMR spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography. These methods confirm the purity and structural integrity of CAS No. 681269-40-9, critical for regulatory compliance and reproducibility in research. The compound's stability under various pH conditions is another area of active study, particularly for formulation scientists.

Environmental and safety profiles of thienopyrazole derivatives are increasingly scrutinized, reflecting broader societal concerns about sustainable chemistry. While N-2-(3,4-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2,6-difluorobenzamide is not classified as hazardous, its biodegradation pathways are being mapped to ensure eco-friendly applications. This aligns with the green chemistry movement, a trending topic in both academic and industrial circles.

In summary, N-2-(3,4-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2,6-difluorobenzamide (CAS No. 681269-40-9) represents a compelling case study in the intersection of drug discovery, agrochemical innovation, and sustainable chemistry. Its multifaceted applications and robust chemical properties position it as a valuable candidate for future scientific breakthroughs.

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